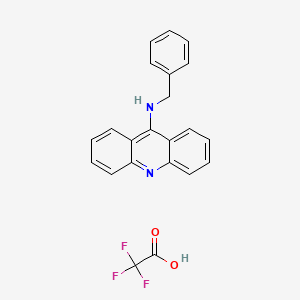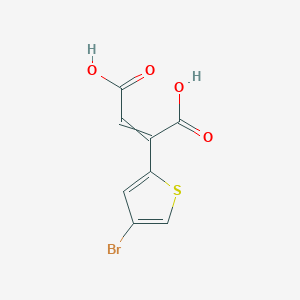
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid is a compound that combines the properties of N-benzylacridin-9-amine and 2,2,2-trifluoroacetic acid. N-benzylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound known for its applications in dyes and pharmaceuticals . 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
For the preparation of 2,2,2-trifluoroacetic acid, industrial methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions include the use of hydrofluoric acid and controlled temperatures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-benzylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Acid-catalyzed reactions: It is used to catalyze esterification and acylation reactions.
Deprotection reactions: It is commonly used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted acridine derivatives.
科学研究应用
N-benzylacridin-9-amine has applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
2,2,2-trifluoroacetic acid is widely used in:
Organic Synthesis: As a reagent for introducing trifluoromethyl groups.
Peptide Synthesis: Used to remove protecting groups from peptides.
Industrial Applications: Employed in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-benzylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity . Additionally, it may inhibit specific enzymes, leading to antimicrobial effects.
2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, facilitating various chemical reactions by protonating substrates and intermediates .
相似化合物的比较
Similar Compounds
9-aminoacridine: Another acridine derivative with similar fluorescent properties.
Benzylamine: A simpler amine with similar reactivity in nucleophilic substitution reactions.
Trifluoroacetic anhydride: A related compound used for introducing trifluoroacetyl groups.
Uniqueness
N-benzylacridin-9-amine is unique due to its combined properties of acridine and benzylamine, making it a versatile compound for various applications. 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and ability to participate in a wide range of chemical reactions, making it invaluable in organic synthesis and industrial applications .
属性
CAS 编号 |
920746-89-0 |
|---|---|
分子式 |
C22H17F3N2O2 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16N2.C2HF3O2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;3-2(4,5)1(6)7/h1-13H,14H2,(H,21,22);(H,6,7) |
InChI 键 |
CAYVYUGZDITRGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)


![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)


